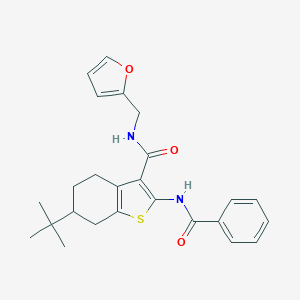
1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Méthodes De Préparation
The synthesis of 1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium involves multiple steps, typically starting with the preparation of the benzimidazole coreThe reaction conditions usually involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired substitution patterns .
Industrial production methods for such complex compounds are generally optimized for yield and purity. These methods may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and pyridinium derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, converting the nitro group to an amino group.
Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Mécanisme D'action
The mechanism of action of 1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridin-1-ium moiety can interact with nucleic acids and proteins, affecting their function and leading to the observed biological activities .
Comparaison Avec Des Composés Similaires
1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Known for its antifungal and antiviral properties.
5,6-Dimethylbenzimidazole: Used as a precursor in the synthesis of vitamin B12.
2-Phenylbenzimidazole: Exhibits strong antimicrobial activity.
The uniqueness of this compound lies in its complex structure, which imparts a combination of biological activities and makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C31H23N4O2+ |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
1-methyl-4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazole |
InChI |
InChI=1S/C31H23N4O2/c1-33-26-18-11-19-27(35(36)37)30(26)32-31(33)34-28(23-14-7-3-8-15-23)20-25(22-12-5-2-6-13-22)21-29(34)24-16-9-4-10-17-24/h2-21H,1H3/q+1 |
Clé InChI |
SVCIDXLBDONIET-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=CC=C2)[N+](=O)[O-])N=C1[N+]3=C(C=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
CN1C2=C(C(=CC=C2)[N+](=O)[O-])N=C1[N+]3=C(C=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-tert-butyl-N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289417.png)

![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289419.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289420.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289421.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289423.png)
![N-[6-tert-butyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide](/img/structure/B289427.png)
![N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B289429.png)
![N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289431.png)
![N-{3-[(allylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289433.png)

![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289436.png)

![6-tert-butyl-N-propyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289439.png)
